

UTX-143: A Selective Inhibitor of the Sodium-Hydrogen Exchanger 5 (NHE5)

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Compound of Interest

Compound Name: UTX-143

Cat. No.: B12363891

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The sodium-hydrogen exchanger (NHE) family of integral membrane proteins plays a crucial role in the regulation of intracellular pH (pHi), cell volume, and sodium homeostasis. Among the various isoforms, NHE5 is predominantly expressed in the brain and has been implicated in neurological functions and pathological conditions. Recent research has also highlighted its potential as a therapeutic target in cancer due to its high expression in certain tumor types, such as colorectal adenocarcinoma. **UTX-143** is a novel small molecule inhibitor that has emerged from structure-activity relationship studies, demonstrating selective inhibitory activity against NHE5. This technical guide provides a comprehensive overview of **UTX-143**, including its mechanism of action, quantitative data on its efficacy and selectivity, and detailed experimental protocols for its evaluation.

Core Data on UTX-143

UTX-143 was developed as a selective inhibitor of NHE5, using the non-selective NHE inhibitor amiloride as a lead compound.^[1] Through structural modifications, **UTX-143** achieved significant selectivity for NHE5 over the ubiquitously expressed NHE1 isoform.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **UTX-143**.

| Parameter | Value | Notes | Reference |
|------------------|--------------|---|---|
| NHE5 IC50 | 3.11 μ M | The half-maximal inhibitory concentration against the NHE5 isoform. | [2] [3] |
| NHE1 Selectivity | 80-fold | UTX-143 is 80 times more selective for NHE5 over NHE1. | [2] [3] |

| Cell Line | Assay | Parameter | Value | Notes | Reference |
|------------------------------------|--------------|-----------|----------------|--|---------------------|
| HT-1080 | Cytotoxicity | IC50 | 15.4 μ M | Human fibrosarcoma cell line. | [3] |
| Normal Cells | Cytotoxicity | IC50 | > 100 μ M | No cytotoxic activity observed at concentrations up to 100 μ M. | [3] |
| Esophageal Squamous Cell Carcinoma | Cytotoxicity | - | Broad Activity | UTX-143 shows cytotoxic activity against various esophageal cancer cell lines. | [3] |
| Gastric Cancer | Cytotoxicity | - | Broad Activity | UTX-143 shows cytotoxic activity against various gastric cancer cell lines. | [3] |

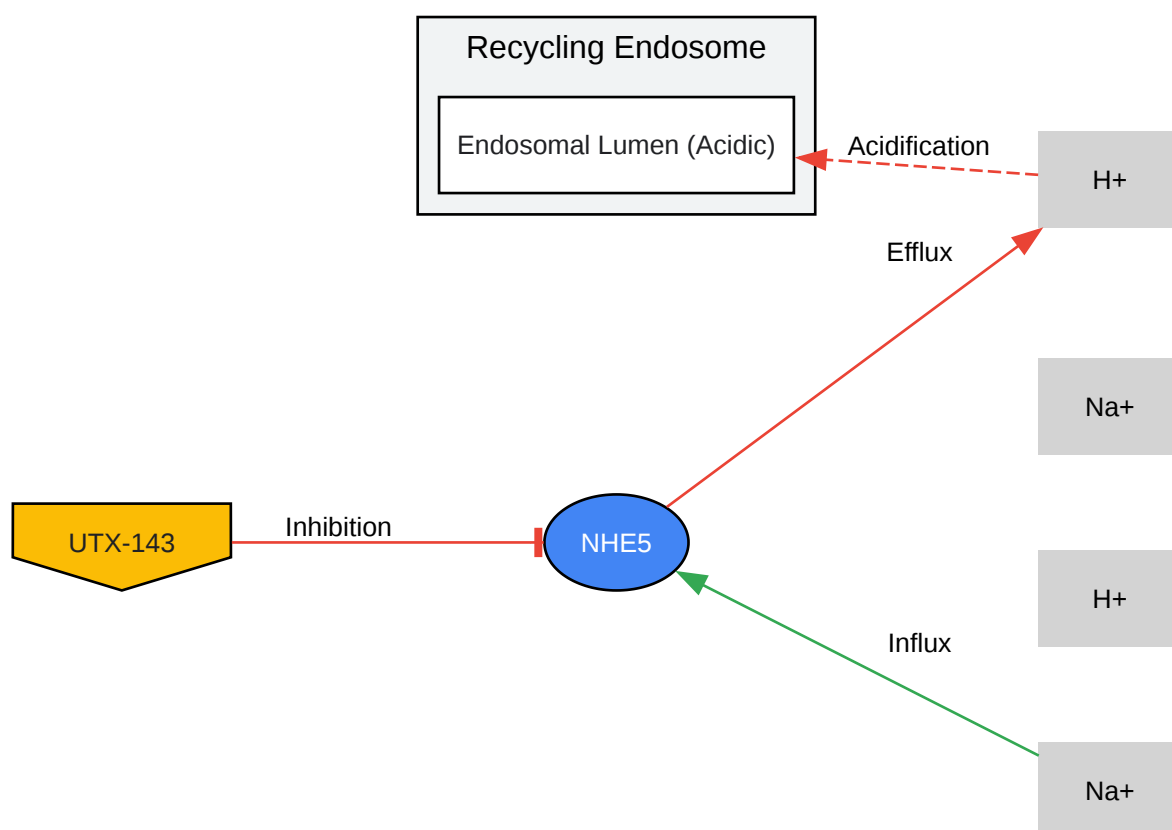
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|---------------------------------|-------------------|---|----------------------|---|
| Mouse Metastatic Melanoma | MMP Expression | - | Suppression | At 20 μ M, UTX-143 suppresses MMP-9 expression and MMP-2 activation. [3] |
| HT-1080 | Cell Invasion | - | Strong Inhibition | At 25 μ M, UTX-143 demonstrates a strong invasion- inhibiting effect. [3] |

Mechanism of Action and Signaling Pathways

NHE5 is known to be involved in the regulation of endosomal pH, which in turn affects receptor trafficking and signaling. The selective inhibition of NHE5 by **UTX-143** is hypothesized to disrupt these processes in cells where NHE5 is highly expressed or plays a critical role.

NHE5-Mediated Endosomal pH Regulation

The following diagram illustrates the proposed role of NHE5 in acidifying recycling endosomes and how its inhibition can lead to endosomal alkalinization.



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NHE5-mediated proton transport and its inhibition by **UTX-143**.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of **UTX-143**.

NHE5 Inhibition Assay (Intracellular pH Measurement)

This protocol is based on the widely used BCECF-AM fluorescence assay to measure changes in intracellular pH, which reflects NHE activity.

Materials:

- Cells expressing NHE5 (e.g., specific cancer cell lines or transfected cell lines)
- 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM)

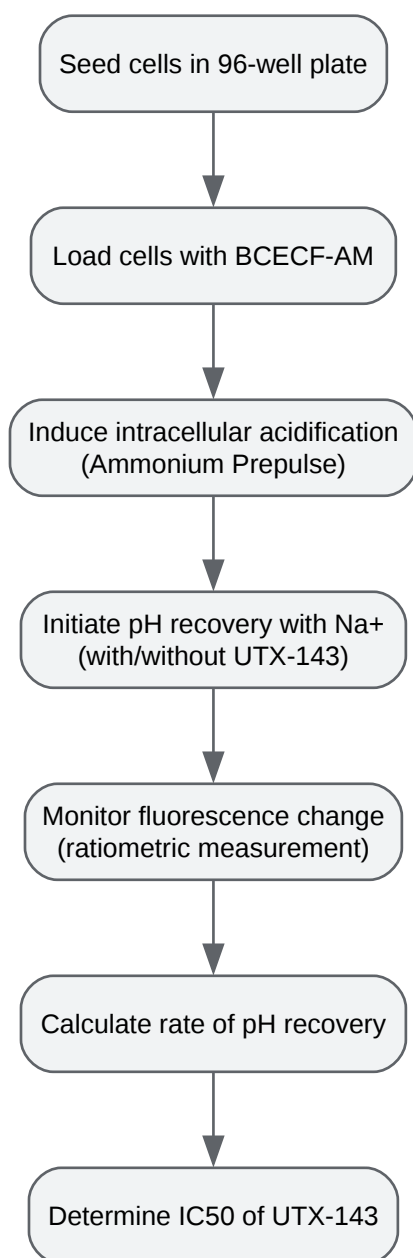
- Hanks' Balanced Salt Solution (HBSS)
- Ammonium chloride (NH₄Cl)
- **UTX-143**
- Nigericin (for calibration)
- Valinomycin (for calibration)
- Black, clear-bottom 96-well plates
- Fluorescence microplate reader

Procedure:

- Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
- Dye Loading:
 - Prepare a BCECF-AM loading solution (typically 2-5 μ M in HBSS).
 - Wash the cells once with HBSS.
 - Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C.
 - Wash the cells twice with HBSS to remove extracellular dye.
- Acid Loading (Ammonium Prepulse Technique):
 - Incubate the cells with a solution containing NH₄Cl (e.g., 20 mM in HBSS) for 5-10 minutes.
 - Rapidly replace the NH₄Cl solution with a sodium-free buffer (e.g., HBSS where NaCl is replaced with N-methyl-D-glucamine) to induce intracellular acidification.
- Inhibition and pH Recovery:

- Immediately add sodium-containing HBSS with or without different concentrations of **UTX-143** to the wells.
- Monitor the recovery of intracellular pH by measuring the fluorescence intensity at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) over time.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities (e.g., F490/F440).
 - Determine the initial rate of pH recovery.
 - Plot the rate of recovery against the concentration of **UTX-143** to determine the IC50 value.

Workflow Diagram:



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Workflow for the NHE5 inhibition assay.

Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of **UTX-143** on cancer cells.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **UTX-143**
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **UTX-143** (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and plot against the concentration of **UTX-143** to determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of **UTX-143** on cell migration.

Materials:

- Cancer cell lines
- Complete cell culture medium
- **UTX-143**
- 6-well or 12-well plates
- Pipette tip or a specialized wound-making tool
- Microscope with a camera

Procedure:

- Cell Seeding: Seed cells in a 6-well or 12-well plate to create a confluent monolayer.
- Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
- Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of **UTX-143** or a vehicle control.
- Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
- Data Analysis: Measure the width or area of the wound at each time point and compare the rate of wound closure between the treated and control groups.

Cell Invasion Assay (Transwell/Boyden Chamber Assay)

This assay assesses the ability of cells to invade through an extracellular matrix, a key feature of metastatic cancer cells.

Materials:

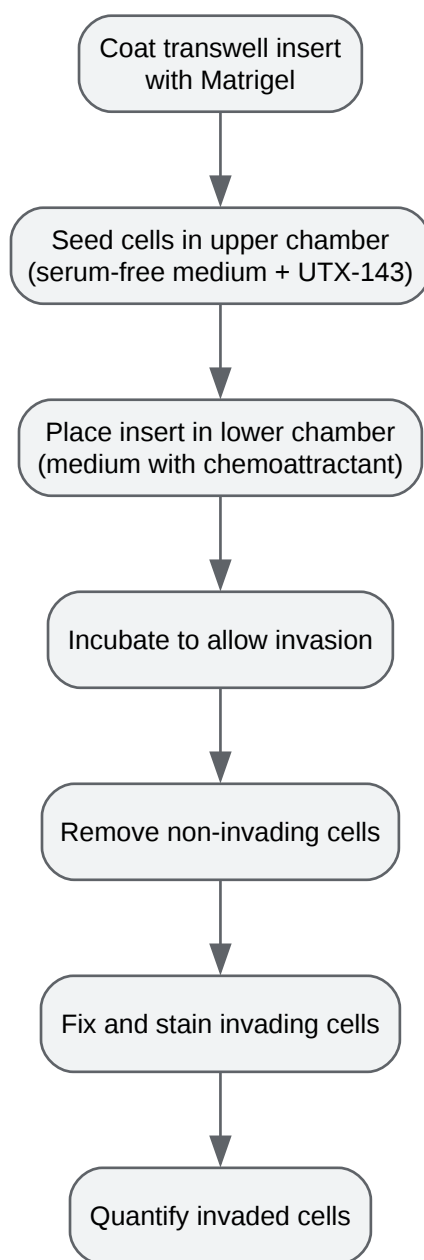
- Cancer cell lines
- Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
- **UTX-143**

- Transwell inserts with a porous membrane (e.g., 8 μ m pores)
- Matrigel or another extracellular matrix component
- 24-well plates
- Cotton swabs
- Staining solution (e.g., crystal violet)
- Microscope

Procedure:

- **Insert Coating:** Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
- **Cell Seeding:** Seed cells in serum-free medium in the upper chamber of the coated inserts.
- **Treatment:** Add **UTX-143** at various concentrations to the upper chamber.
- **Chemoattraction:** Place the inserts into a 24-well plate containing medium with a chemoattractant in the lower chamber.
- **Incubation:** Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
- **Cell Removal and Staining:**
 - Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
 - Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
- **Quantification:** Count the number of stained cells in several fields of view under a microscope.

Experimental Workflow for Invasion Assay:



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Workflow for the transwell cell invasion assay.

Conclusion

UTX-143 represents a promising selective inhibitor of NHE5 with demonstrated preclinical activity in cancer models. Its ability to selectively target NHE5 over the ubiquitous NHE1 isoform suggests a potential for a favorable therapeutic window. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the

pharmacological properties of **UTX-143** and explore its therapeutic potential in various disease contexts. Further studies are warranted to elucidate the full selectivity profile of **UTX-143** against other NHE isoforms and to determine its in vivo efficacy and safety.

Note: The synthesis protocol for **UTX-143** and a complete selectivity profile against all NHE isoforms are not publicly available at the time of this writing. Researchers interested in these details are encouraged to consult the primary publication by Shinohara et al. (2024) in Bioorganic & Medicinal Chemistry.

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